molecular formula C24H36O4 B14077773 3,6-Dioxo-5alpha-cholan-24-oic Acid

3,6-Dioxo-5alpha-cholan-24-oic Acid

Cat. No.: B14077773
M. Wt: 388.5 g/mol
InChI Key: AWINBLVINXVKTE-DLKBGQMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) typically involves the oxidation of cholanic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation of the cholanic acid to the desired 3,6-dioxo derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex bile acid derivatives.

    Biology: Studied for its role in the metabolism and regulation of cholesterol and other lipids.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The mechanism of action of Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) involves its interaction with bile acid receptors and transporters in the liver and intestines. It regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences the activity of enzymes such as cholesterol 7α-hydroxylase, which is crucial for bile acid biosynthesis .

Properties

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

(4R)-4-[(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-20H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,23-,24-/m1/s1

InChI Key

AWINBLVINXVKTE-DLKBGQMWSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

Origin of Product

United States

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